2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid
Overview
Description
2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid is a complex organic compound characterized by the presence of a xanthene moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid typically involves the condensation of a xanthene derivative with a benzoic acid derivative. One common method includes the reaction of 9H-xanthene-9-thiol with 2-bromoacetamide, followed by the coupling of the resulting intermediate with 2-aminobenzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the xanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the xanthene ring or the benzoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The xanthene moiety can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The benzoic acid derivative can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Xanthones: Compounds with a similar xanthene core but different substituents.
Benzoic Acid Derivatives: Compounds with modifications to the benzoic acid moiety.
Uniqueness
2-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid is unique due to the combination of the xanthene and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[[2-(9H-xanthen-9-ylsulfanyl)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c24-20(23-17-10-4-1-7-14(17)22(25)26)13-28-21-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWHPNZJESBDBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SCC(=O)NC4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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